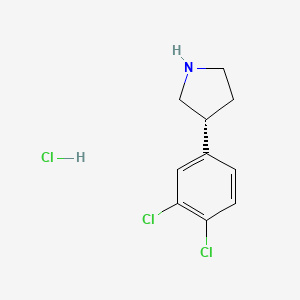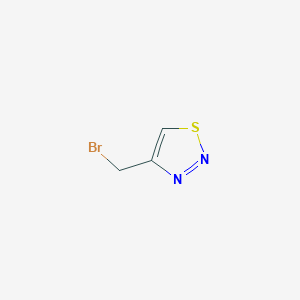
4-(Furan-2-yl)-5-methylpyrrolidin-2-one
概要
説明
4-(Furan-2-yl)-5-methylpyrrolidin-2-one is a heterocyclic compound that features a furan ring fused to a pyrrolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring, known for its aromatic properties, contributes to the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of furan-2-carbaldehyde with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of renewable resources, such as biomass-derived furfural, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4-(Furan-2-yl)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various acylated furan derivatives.
科学的研究の応用
4-(Furan-2-yl)-5-methylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its bioactive properties.
Industry: Utilized in the production of resins, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one involves its interaction with various molecular targets. The furan ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound can undergo metabolic transformations, producing active metabolites that contribute to its overall activity .
類似化合物との比較
Furfural: A precursor in the synthesis of 4-(Furan-2-yl)-5-methylpyrrolidin-2-one, known for its use in producing furan derivatives.
5-Hydroxymethylfurfural: Another furan derivative with applications in renewable chemistry.
Tetrahydrofuran: A fully saturated analog of furan, used as a solvent and in polymer production
Uniqueness: this compound stands out due to its unique combination of a furan ring and a pyrrolidinone structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
特性
IUPAC Name |
4-(furan-2-yl)-5-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(5-9(11)10-6)8-3-2-4-12-8/h2-4,6-7H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTYXTCYDJXAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-7-(4-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1444169.png)

![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)
![6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)








